molecular formula C25H28N4O4 B2910735 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-24-1

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2910735
CAS No.: 637747-24-1
M. Wt: 448.523
InChI Key: ONIVYPGCCOLXTC-UHFFFAOYSA-N
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Description

This compound is a structurally complex chromen-4-one derivative integrated with a benzimidazole core and a hydroxyethyl-substituted piperazine moiety. Chromen-4-one (flavone) derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects. The benzimidazole group enhances binding affinity to biological targets, while the hydroxyethylpiperazine substituent likely improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-2-16-13-17-23(32)19(25-26-20-5-3-4-6-21(20)27-25)15-33-24(17)18(22(16)31)14-29-9-7-28(8-10-29)11-12-30/h3-6,13,15,30-31H,2,7-12,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVYPGCCOLXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)CCO)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O4C_{27}H_{32}N_{4}O_{4} with a molecular weight of approximately 476.57 g/mol. The compound features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC27H32N4O4
Molecular Weight476.57 g/mol
CAS Number384364-23-2
Density1.3 ± 0.1 g/cm³
Boiling Point703.9 ± 70.0 °C

Anticancer Properties

Recent studies have indicated that compounds with similar structural features to the target compound exhibit significant anticancer activity. For instance, derivatives of benzimidazole have shown potent effects against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest . The presence of the benzo[d]imidazole moiety in our compound suggests potential anticancer properties, warranting further investigation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity, as many benzimidazole derivatives are known for their antibacterial and antifungal effects. A study demonstrated that related compounds exhibited mild to moderate antibacterial activity against strains such as Escherichia coli and Bacillus subtilis . Testing of our compound against these strains could provide insights into its effectiveness as an antimicrobial agent.

Dopamine Receptor Agonism

The compound's structural similarities to dopamine receptor agonists highlight its potential in modulating neurotransmitter systems. Specifically, it may interact with D3 dopamine receptors, which are implicated in various neuropsychiatric disorders . Agonistic activity at this receptor could lead to therapeutic applications in treating conditions like schizophrenia or Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the piperazine core and chromenone scaffold can enhance potency and selectivity towards specific biological targets. For example, variations in substituents on the piperazine ring have been shown to significantly affect receptor binding affinities .

Case Studies

  • Dopamine Receptor Studies : In a pharmacological study involving derivatives of similar structures, it was found that specific modifications led to enhanced D3 receptor selectivity without activating D2 receptors, which could minimize side effects associated with antipsychotic medications .
  • Anticancer Activity Assessment : In vitro testing of related benzimidazole derivatives revealed promising results against various cancer cell lines, suggesting that our compound may exhibit similar effects due to its structural components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are compared below:

Property Target Compound CAS 300556-94-9 CAS 1010890-35-3 CAS 210639-80-8
Molecular Formula C25H28N4O4 (estimated) C25H28N4O3 C26H27N3O4 C18H14N2O3
Molecular Weight ~448.5 g/mol (estimated) 432.51 g/mol 445.51 g/mol 306.32 g/mol
Key Substituents - 8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl
- 3-(1H-benzimidazol-2-yl)
- 8-((4-methylpiperazin-1-yl)methyl
- 3-(1-methylbenzimidazol-2-yl)
- 6-{3-[4-(benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}
- 7-methoxy
- Base chromen-4-one
- No piperazine chain
Density (g/cm³) ~1.3 (predicted) 1.31±0.1 1.3±0.1 Not reported
Boiling Point (°C) ~650 (predicted) 641.4±65.0 757.5±60.0 Not reported
LogP ~3.5 (estimated) Not reported 3.89 Not reported
Synthetic Yield Not reported (likely <32% due to added complexity) Not reported Not reported 32.0%

Structural and Functional Differences

Piperazine Modifications :

  • The target compound’s hydroxyethylpiperazine group enhances hydrophilicity compared to the methylpiperazine in CAS 300556-94-9. This substitution may improve aqueous solubility and reduce off-target interactions.
  • CAS 1010890-35-3 features a piperidinyl-benzimidazole linked via a ketone-propyl chain, which increases molecular rigidity and likely alters binding kinetics.

Chromen-4-one Core :

  • The 7-hydroxy group in the target compound and CAS 210639-80-8 facilitates antioxidant activity, whereas 7-methoxy in CAS 1010890-35-3 may enhance metabolic stability.

Pharmacological Implications

  • Target Binding : The unsubstituted benzimidazole in the target compound may improve interactions with ATP-binding pockets in kinases, contrasting with the steric hindrance posed by the 1-methyl group in CAS 300556-94-9.

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